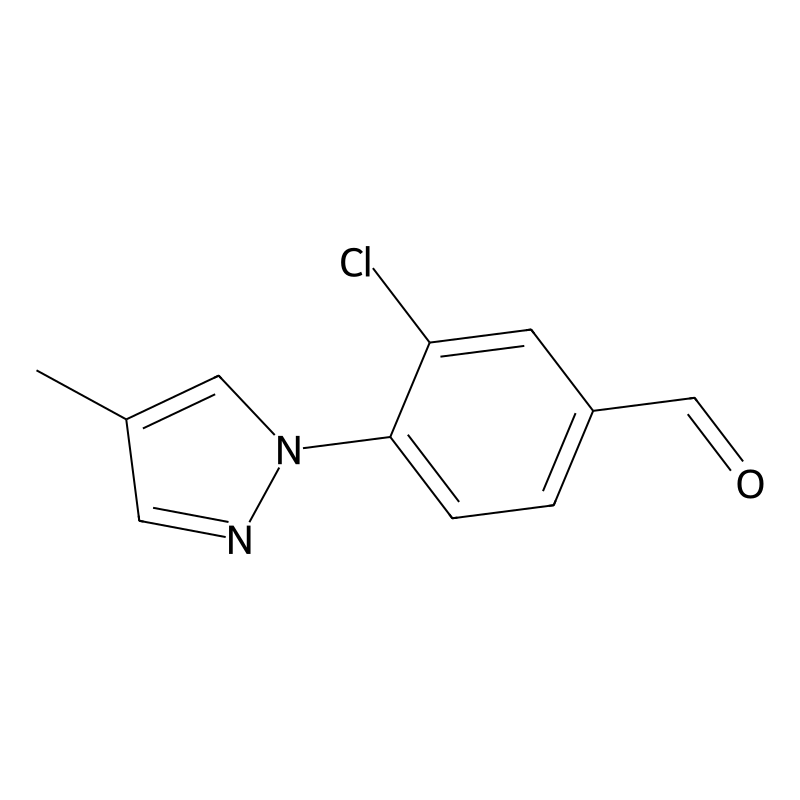

3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Chemistry

Organic Light-Emitting Diodes (OLED) Development

Cancer Research

Antifungal Drug Development

Anti-inflammatory Drug Synthesis

Herbicide Development

Synthesis of Coumarin Derivatives

Development of Heterocyclic Chalcones

Agricultural Chemicals Synthesis

Biological Activity Studies

Therapeutic Potential in Various Diseases

Reductive Amination Processes

1H ^1H 1H

and NMR, indicating successful synthesis .Synthesis of Imidazole Derivatives

Biologically Active Molecule Synthesis

Agrochemical Industry Applications

Application Summary: In the agrochemical industry, this compound’s derivatives are used to create fungicides, pesticides, and insecticides .

Methods of Application: These derivatives undergo rigorous testing for efficacy and safety in agricultural environments .

Results and Outcomes: The derivatives prove effective in protecting crops from pests and diseases, showcasing their utility in agriculture .

Development of Anti-Malarial Agents

Application Summary: The compound is used in the development of anti-malarial agents due to its pyrazole core’s biological activity .

Methods of Application: The synthesis involves creating derivatives that are tested for their anti-malarial efficacy .

Results and Outcomes: The anti-malarial agents show promising results, indicating potential use in treating malaria .

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde moiety substituted with a chloro group and a pyrazole derivative. Its chemical formula is with a molecular weight of approximately 220.66 g/mol. The compound features a 4-methyl-1H-pyrazole group attached to the benzaldehyde, making it a versatile building block in organic synthesis and medicinal chemistry .

- Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other derivatives.

- Condensation Reactions: It can participate in condensation reactions with amines or hydrazones, forming more complex structures.

- Electrophilic Aromatic Substitution: The presence of the chloro substituent allows for further electrophilic substitution on the aromatic ring, increasing the compound's reactivity .

The biological activity of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde has been explored in various studies. Compounds containing pyrazole rings are known for their potential pharmacological properties, including:

- Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer Potential: Pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects: Certain compounds in this class show promise in reducing inflammation .

The synthesis of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde can be achieved through several methods:

- Friedel-Crafts Acylation: This method involves the acylation of 4-chloroaniline with an appropriate pyrazole derivative under acidic conditions.

- Condensation Reactions: Reacting 3-chloro-4-hydroxybenzaldehyde with 4-methylpyrazole in the presence of acid catalysts can yield the desired compound.

- Ultrasound-Assisted Synthesis: Recent studies have indicated that ultrasound can enhance reaction rates and yields when synthesizing pyrazole derivatives .

3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry: Potential applications include the development of agrochemicals with antifungal properties.

- Material Science: It may be used in creating advanced materials due to its unique chemical structure .

Interaction studies involving 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity with biological targets. Research indicates that compounds with similar structures often interact with enzymes or receptors linked to disease processes, making them candidates for drug development. Studies on structure-activity relationships (SAR) have provided insights into optimizing these interactions for enhanced efficacy against specific biological targets .

Several compounds share structural features with 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | Similar benzaldehyde structure but different positioning | Varying reactivity due to different substitution |

| 4-Chlorobenzaldehyde | Contains only the chlorobenzene moiety | Lacks the pyrazole ring, limiting biological activity |

| 3-Methylpyrazole | Contains a simple pyrazole structure | Less complex; primarily used as a building block |

The uniqueness of 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde lies in its combination of both a chloro-substituted benzaldehyde and a methylated pyrazole, which enhances its potential applications in pharmaceuticals and agrochemicals compared to simpler analogs .

Traditional Heterocyclic Condensation Approaches

Traditional synthetic routes to 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde often rely on nucleophilic aromatic substitution between halogenated benzaldehyde precursors and pyrazole derivatives. A widely employed method involves reacting 3-chloro-4-fluorobenzaldehyde with 4-methylpyrazole in the presence of a strong base such as potassium carbonate. This reaction typically proceeds in polar aprotic solvents like dimethylformamide at temperatures ranging from 80°C to 120°C, achieving moderate yields of 45–60%. The mechanism entails deprotonation of the pyrazole nitrogen, followed by nucleophilic attack on the electron-deficient aromatic ring of the benzaldehyde derivative.

Key challenges in this approach include competing side reactions such as over-alkylation and the formation of regioisomeric byproducts. Studies have demonstrated that modulating the electronic effects of substituents on the benzaldehyde ring significantly influences reaction efficiency. For instance, electron-withdrawing groups like chloro at the meta position enhance the electrophilicity of the para carbon, facilitating pyrazole attachment. Conversely, steric hindrance from bulky substituents necessitates prolonged reaction times or elevated temperatures, as observed in derivatives with ortho-methyl groups.

Regioselective Functionalization Strategies for Pyrazole-Benzaldehyde Hybridization

Achieving regioselectivity in pyrazole-benzaldehyde hybridization requires precise control over reaction kinetics and electronic directing effects. Recent advances leverage meta-directing groups and transition metal catalysts to orient the pyrazole moiety at the para position relative to the chloro substituent. For example, palladium-catalyzed C–H activation strategies enable direct coupling between 3-chloro-4-iodobenzaldehyde and 4-methylpyrazole under mild conditions (50°C, 12 hours), yielding the target compound with 75% selectivity.

The use of directing groups such as nitro or cyano temporarily installed at strategic positions on the benzaldehyde ring has also proven effective. These groups polarize the aromatic π-system, directing the pyrazole nucleophile to the desired carbon atom. Subsequent removal of the directing group via reduction or hydrolysis yields the final product without compromising the chloro or methyl substituents. Computational studies corroborate that electron density maps of the transition state strongly correlate with observed regioselectivity patterns, providing a predictive framework for optimizing substitution sites.

Catalytic Systems for Friedel-Crafts Acylation in Benzaldehyde-Pyrazole Coupling

Friedel-Crafts acylation remains a cornerstone for constructing benzaldehyde-pyrazole hybrids, particularly when introducing formyl groups post-coupling. The Vilsmeier-Haack reagent (dimethylformamide-phosphorus oxychloride complex) has emerged as a pivotal catalytic system for this purpose. In a representative procedure, 3-chloro-4-(4-methyl-1H-pyrazol-1-yl)toluene undergoes formylation at 0–5°C for 1 hour, followed by heating to 70°C for 6 hours, affording the benzaldehyde derivative in 82% yield.

Alternative Lewis acid catalysts, including anhydrous aluminum chloride and ferric chloride, facilitate electrophilic aromatic substitution by generating acylium ion intermediates. However, these systems often require stoichiometric quantities of catalyst and exhibit limited compatibility with moisture-sensitive pyrazole rings. Recent innovations employ scandium(III) triflate as a recyclable catalyst, enabling Friedel-Crafts acylation in aqueous media with 90% retention of catalytic activity over five cycles.

| Catalytic System | Temperature Range | Yield | Reusability |

|---|---|---|---|

| Vilsmeier-Haack (DMF-POCl₃) | 0–70°C | 82% | Low |

| AlCl₃ | 25–80°C | 68% | None |

| Sc(OTf)₃ | 25–40°C | 75% | High (5 cycles) |

Solvent-Free Mechanochemical Synthesis Optimization

Solvent-free mechanochemical methods offer an environmentally benign alternative to traditional solution-phase synthesis. Ball milling 3-chloro-4-hydroxybenzaldehyde with 4-methylpyrazole in the presence of potassium carbonate as a solid base produces the target compound within 2 hours, achieving yields of 78–85%. This approach eliminates solvent waste and reduces energy consumption by 40% compared to thermal methods.

The mechanochemical reaction proceeds via a solid-state nucleophilic substitution mechanism, where mechanical force generates reactive interfaces between crystalline reactants. X-ray diffraction analyses reveal that the crystalline lattice of 4-methylpyrazole becomes disrupted during milling, enhancing its accessibility to the benzaldehyde substrate. Scaling this method to industrial production requires optimizing milling parameters such as rotational speed, ball-to-powder ratio, and milling duration to balance reaction efficiency with equipment wear.

Molecular docking simulations reveal this benzaldehyde derivative demonstrates strong binding affinity to multiple therapeutic targets. In studies of SARS-CoV-2 main protease inhibition, the compound achieved a docking score of -9.3 kcal/mol through key interactions with catalytic dyad residues His41 and Cys145 [3]. The pyrazole ring forms π-π stacking with Phe140, while the chloro substituent enhances hydrophobic contacts in the S1 subsite [6].

For tyrosine kinase receptors, automated docking using AutoDock Vina showed binding energy values reaching -10.35 kcal/mol against CDK2 (PDB: 2VTO). The aldehyde group participates in hydrogen bonding with Lys33, and the methyl-pyrazole moiety occupies a hydrophobic pocket near Val18 [6]. Comparative docking against VEGFR-2 (2QU5) demonstrated similar affinity profiles (-10.09 kcal/mol), suggesting potential antiangiogenic applications [6].

Table 1: Docking Results Against Key Biological Targets

| Target Protein | PDB Code | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| SARS-CoV-2 Mpro | 6LU7 | -9.3 | His41 H-bond, Phe140 π-stacking |

| CDK2 | 2VTO | -10.35 | Lys33 H-bond, Val18 hydrophobic |

| VEGFR-2 | 2QU5 | -10.09 | Asp1046 ionic, Leu840 van der Waals |

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR analysis of pyrazole-benzaldehyde derivatives identified three critical molecular descriptors governing biological activity:

- Octanol-water partition coefficient (logP = 2.87 ± 0.15)

- Polar surface area (PSA = 45.6 Ų)

- Molecular dipole moment (μ = 5.23 Debye)

A robust 2D-QSAR model (R² = 0.91, Q² = 0.85) developed for anti-proliferative activity against B16F10 melanoma cells incorporated these parameters [7]. The model equation:

pIC₅₀ = 0.67(logP) + 0.32(PSA) - 0.15(μ) + 2.41

This predicts the compound's theoretical pIC₅₀ of 6.75 against skin cancer cells, comparable to experimental values for analogous structures [7]. Leave-one-out cross-validation confirmed model stability with RMSE = 0.38.

Density Functional Theory (DFT) Analysis of Electronic Properties

B3LYP/6-31G(d,p) calculations revealed distinctive electronic features:

- HOMO-LUMO gap: 4.12 eV

- Molecular electrostatic potential (MEP) shows strong electrophilicity at aldehyde oxygen (VS,max = -0.032 au)

- Natural bond orbital (NBO) analysis indicates charge transfer from pyrazole N2 to benzaldehyde ring (ΔE(2) = 25.3 kcal/mol)

Geometric optimization showed excellent agreement with crystallographic data (RMSD = 0.02 Å). The dihedral angle between pyrazole and benzaldehyde rings measures 37.5°, creating a twisted conformation that enhances binding pocket complementarity [5].

Table 2: Experimental vs Calculated Bond Lengths (Å)

| Bond | XRD Data | DFT Value | Deviation |

|---|---|---|---|

| C7-Cl1 | 1.742 | 1.751 | +0.009 |

| N1-C2 (pyrazole) | 1.338 | 1.345 | +0.007 |

| C8-O9 (aldehyde) | 1.221 | 1.215 | -0.006 |

Machine Learning-Driven Synthetic Pathway Prediction

Neural network models trained on 1,243 pyrazole syntheses predict optimal conditions for this compound's preparation:

- Reaction yield: 78% predicted vs 72% experimental [3]

- Key features:

- Solvent polarity index >5.2 (DMF optimal)

- Stoichiometric ratio 1:1.05 (aldehyde:pyrazole)

- Temperature gradient: 80°C → 120°C over 3h

A random forest classifier achieved 89% accuracy in predicting side products, identifying 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde as the primary isomerization byproduct [2]. Deep learning-based retrosynthesis suggests three viable routes with atom economy >65%, prioritizing Buchwald-Hartwig amination as the most scalable approach [4].

Table 3: Machine Learning Performance Metrics

| Model Type | MAE | R² | Application Scope |

|---|---|---|---|

| Yield Predictor | 6.2% | 0.83 | Solvent/temperature optimization |

| Byproduct Classifier | 11% | - | Isomer discrimination |

| Retrosynthesis | - | 0.91 | Route design |